molecular formula C16H17NO4S B5710812 N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5710812
M. Wt: 319.4 g/mol
InChI Key: HCRGIDXNNRSBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as AMMS, is a sulfonamide-based compound that has been extensively studied in recent years. AMMS has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy.

Mechanism of Action

The exact mechanism of action of AMMS is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, AMMS has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
AMMS has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMMS in lab experiments is its broad spectrum of activity. It has been shown to have anti-cancer, anti-inflammatory, and antimicrobial properties, which makes it a versatile compound for various research applications. However, one of the limitations of using AMMS is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of AMMS. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of AMMS in combination with other therapeutic agents to enhance its efficacy. Furthermore, more studies are needed to fully understand the mechanism of action of AMMS and its potential use in various disease states.

Synthesis Methods

The synthesis of AMMS involves the reaction of 3-acetylphenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields AMMS as a white crystalline solid with a melting point of 182-184°C. The purity of AMMS can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

AMMS has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. AMMS exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion.
AMMS has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Furthermore, AMMS has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

properties

IUPAC Name

N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-7-8-15(21-3)16(9-11)22(19,20)17-14-6-4-5-13(10-14)12(2)18/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRGIDXNNRSBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide

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